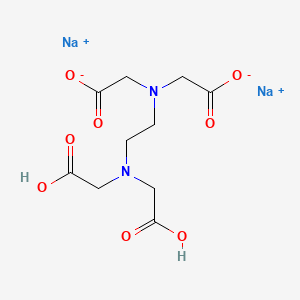
EDTA disodium salt
概要
説明
EDTA disodium salt is a chemical compound widely known for its ability to chelate metal ions. It is a salt of ethylenediaminetetraacetic acid, which is an aminopolycarboxylic acid. This compound is commonly used in various industries, including pharmaceuticals, food, and cosmetics, due to its ability to bind to metal ions and form stable complexes .
準備方法
Synthetic Routes and Reaction Conditions
EDTA disodium salt can be synthesized by reacting ethylenediamine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions typically involve an alkaline medium to facilitate the formation of the disodium salt .
Industrial Production Methods
In industrial settings, disodium ethylenediaminetetraacetate is produced by dissolving ethylenediaminetetraacetic acid in sodium hydroxide solution. The mixture is then heated to promote the formation of the disodium salt. The resulting solution is filtered and crystallized to obtain pure disodium ethylenediaminetetraacetate .
化学反応の分析
Metal Complexation Reactions
EDTA disodium salt acts as a hexadentate ligand, binding metal ions via two amine and four carboxylate groups. Key reactions include:
General Complexation Equation
Examples :
-
Calcium :
-
Iron(III) :
Equilibrium Constants for Select Metal Complexes
| Metal Ion | Log Stability Constant () | pH Range for Stability |
|---|---|---|
| Ca²⁺ | 10.7 | 8–12 |
| Mg²⁺ | 8.7 | 9–11 |
| Fe³⁺ | 25.1 | 1–3 |
| Cu²⁺ | 18.8 | 3–5 |
| Zn²⁺ | 16.5 | 4–6 |
| Data compiled from . |
pH-Dependent Reactivity
The chelating efficiency of this compound varies with pH due to protonation equilibria:
-
Below pH 2 : Carboxyl groups are protonated, reducing ligand availability .
-
pH 6–12 : Optimal deprotonation enables effective binding to divalent (Ca²⁺, Mg²⁺) and trivalent (Fe³⁺) ions .
Protonation Scheme :
pKₐ values: 0, 1.5, 2.0, 2.66 (carboxyl), 6.16, 10.24 (amine) .
Water Softening
This compound reacts with Ca²⁺/Mg²⁺ in hard water, forming soluble complexes to prevent scale formation :
Titrimetric Analysis
Used in EDTA titrations for metal quantification (e.g., water hardness testing) :
-
Endpoint Detection : Eriochrome Black T indicator transitions from wine-red (metal-bound) to blue (EDTA-bound) .
Reactivity with Organic Compounds
This compound enhances solubility of hydrophobic metal complexes, enabling applications in:
-
Photography : Prevents fogging by sequestering Cu²⁺/Fe³⁺ in developers .
-
Textile Dyeing : Stabilizes dye-metal complexes for color retention .
Toxicological Interactions
-
Metal Deficiency : Prolonged exposure depletes Zn²⁺, Ca²⁺, and Fe³⁺, leading to systemic toxicity .
-
Ecotoxicity : Disrupts metal adsorption in wastewater treatment, increasing heavy metal bioavailability .
This compound’s versatility stems from its robust chelation chemistry, pH sensitivity, and stability across industrial and biological systems. Its reactions are foundational to applications ranging from analytical chemistry to environmental management, though its use requires careful consideration of ecological and health impacts .
科学的研究の応用
EDTA disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in complexometric titrations to determine metal ion concentrations.
Biology: It inhibits metalloproteases and other enzymes that require metal ions for activity.
Medicine: It is used in chelation therapy to treat heavy metal poisoning, such as lead and mercury toxicity.
作用機序
EDTA disodium salt exerts its effects by chelating metal ions. It forms an octahedral complex with divalent cations, effectively sequestering them and preventing their participation in biochemical reactions. This mechanism is particularly useful in inhibiting enzymes that require metal ions for their activity .
類似化合物との比較
Similar Compounds
- Tetrasodium ethylenediaminetetraacetate
- Sodium calcium edetate
- Nitrilotriacetic acid
Uniqueness
EDTA disodium salt is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it more versatile compared to other chelating agents like nitrilotriacetic acid, which has a narrower range of metal ion affinity .
特性
分子式 |
C10H14N2Na2O8 |
|---|---|
分子量 |
336.21 g/mol |
IUPAC名 |
disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+1/p-2 |
InChIキー |
ZGTMUACCHSMWAC-UHFFFAOYSA-L |
正規SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













